BenchChemオンラインストアへようこそ!

Euphorbiasteroid

Metabolism Cytotoxicity Cancer pharmacology

Euphorbiasteroid (28649-59-4) is the only Euphorbia diterpenoid with published systematic in vivo metabolic profiling—metabolites (M3 IC₅₀: 3.60–5.93 μM) surpass parent cytotoxicity (18.65–41.02 μM). As a Chinese Pharmacopoeia quantitative index marker, it enables validated QC deployment. Uniquely characterized P-gp substrate (97% probability, ATPase-confirmed) restores chemosensitivity at 1–3 μM—a defined MDR reversal comparator distinct from verapamil. Preferential wildtype EGFR cytotoxicity (~2.3×) plus GSK-3β-mediated Wnt suppression support orthogonal NSCLC interrogation. Caution: FOXO3A-mediated neurotoxicity risk demands safety-informed in vivo design.

Molecular Formula C32H40O8
Molecular Weight 552.7 g/mol
Cat. No. B1671786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphorbiasteroid
SynonymsEuphorbiasteroid
Molecular FormulaC32H40O8
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1
InChIKeySDGDWRYYHQOQOJ-XXMLZKCSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Euphorbiasteroid (Euphorbia factor L1): Lathyrane-Type Diterpene for Cancer, Obesity, and Multi-Drug Resistance Research Procurement


Euphorbiasteroid (CAS: 28649-59-4; C32H40O8; MW: 552.66), also designated Euphorbia factor L1, is a lathyrane-type tricyclic diterpene isolated from the seeds of Euphorbia lathyris L. (Euphorbiae semen) [1]. Unlike the ingenane-type diterpenoids (e.g., ingenol mebutate) that constitute the only Euphorbia diterpenoids to achieve pharmaceutical development to date, euphorbiasteroid belongs to the lathyrane skeletal class and serves as a quantitative index marker for quality control in the Chinese Pharmacopoeia [2]. The compound has been characterized as an AMPK pathway activator, a tyrosinase inhibitor, and a P-glycoprotein (P-gp) transport substrate with demonstrated anti-adipogenic, anti-cancer, and multi-drug resistance (MDR)-reversing activities [3].

Why Generic Diterpenoid Substitution Fails for Euphorbiasteroid-Containing Research Protocols


Lathyrane-type diterpenoids cannot be functionally substituted with other Euphorbia diterpenoid classes (e.g., ingenanes, phorbols, jatrophanes) due to fundamental divergence in skeletal architecture, pharmacological profiles, and safety liabilities. While ingenol mebutate (ingenane-type) has achieved clinical approval for actinic keratosis via topical PKC activation, euphorbiasteroid operates through distinct mechanisms including AMPK pathway activation, P-gp substrate-mediated MDR reversal, and FOXO/NF-κB/apoptosis signaling modulation [1]. Critically, euphorbiasteroid is the only Euphorbia diterpenoid for which systematic in vivo metabolic profiling has been conducted, revealing metabolite-specific cytotoxicities that differ substantially from the parent compound [2]. Furthermore, euphorbiasteroid carries a documented neurotoxicity liability mediated through direct FOXO3A binding—a target engagement profile not reported for phorbol esters or ingenol derivatives—which imposes non-interchangeable safety considerations in in vivo experimental design [3].

Euphorbiasteroid Product-Specific Quantitative Evidence Guide: Procurement-Relevant Comparative Data


Euphorbiasteroid Exhibits Metabolic Activation: Metabolite M3 (20-Hydroxyl) Demonstrates Enhanced Cytotoxicity Relative to Parent Compound Across Multiple Cancer Cell Lines

The first systematic in vivo metabolic profiling study of euphorbiasteroid identified three metabolites with significant cytotoxicity. Metabolite M3 (20-hydroxyl euphorbiasteroid) demonstrated IC50 values of 3.60–5.93 μM against four human cancer cell lines (MCF-7, HCT-116, A549, HepG2), representing a potency enhancement of approximately 6–11× relative to the parent compound euphorbiasteroid, which exhibited IC50 values of 18.65–41.02 μM in the same panel [1]. In contrast, the ingenane diterpenoid ingenol mebutate undergoes rapid acyl migration and degradation in aqueous environments, with limited data on active metabolite formation [2].

Metabolism Cytotoxicity Cancer pharmacology Diterpenoid biotransformation

Euphorbiasteroid Demonstrates Selective Cytotoxicity: Preferential Activity Against Wildtype EGFR-Expressing NSCLC Cells Over Mutant EGFR-Expressing Cells

In a direct comparative study using non-small-cell lung carcinoma (NSCLC) cell lines, euphorbiasteroid (EPBS) exhibited preferential cytotoxicity toward A549 cells expressing wildtype EGFR (IC50 ~15 μM at 48 h; viability reduction to ~35% at 25 μM) while showing substantially attenuated effects on PC-9 cells harboring mutant EGFR (viability ~80% at 25 μM) [1]. This wildtype-preferential profile contrasts with clinically approved EGFR tyrosine kinase inhibitors (e.g., gefitinib, osimertinib), which demonstrate enhanced potency against mutant EGFR-expressing tumors, suggesting euphorbiasteroid may target a distinct vulnerability in EGFR wildtype NSCLC that is not addressed by existing EGFR-directed therapeutics [2].

NSCLC EGFR Cancer selectivity Targeted therapy

Euphorbiasteroid Reverses P-gp-Mediated Multi-Drug Resistance at Low Micromolar Concentrations in MES-SA/Dx5 Sarcoma Cells

Euphorbiasteroid, at concentrations of 1–3 μM, efficiently restored the cytotoxicity of three structurally diverse chemotherapeutic agents (vinblastine, paclitaxel, and doxorubicin) in P-gp-overexpressing MES-SA/Dx5 sarcoma cells, which are otherwise highly resistant to these drugs [1]. The compound was computationally predicted with 97% probability as a P-gp substrate and experimentally confirmed to modulate P-gp ATPase activity, demonstrating a substrate-competitive mechanism of MDR reversal [1]. This contrasts with the classic P-gp inhibitor verapamil, which typically requires concentrations of 10–50 μM for comparable MDR reversal effects and carries significant cardiovascular off-target activity [2].

Multi-drug resistance P-glycoprotein Chemosensitization Sarcoma

Euphorbiasteroid Content Varies Significantly with Processing Method: Quantifiable Differentiation Between Crude Semen Euphorbiae and Processed Pulveratum

HPLC analysis across multiple geographic habitats demonstrates that euphorbiasteroid content in crude Semen Euphorbiae ranges from 0.4508% to 0.6251% (w/w), whereas in processed Semen Euphorbiae Pulveratum (frost powder), the content drops substantially to 0.1568%–0.2211% [1]. This ~2.8× average reduction (from ~0.54% to ~0.19%) provides a quantifiable, processing-dependent differentiation parameter absent from the characterization of most other Euphorbia diterpenoids, including phorbol esters and ingenol derivatives, where such processing-induced depletion data are not systematically documented [2].

Quality control HPLC Natural product standardization Pharmacopoeia

Euphorbiasteroid Neurotoxicity Quantified: Direct FOXO3A Binding and Caspase-Dependent Apoptosis in Neuronal Cell Models

Euphorbiasteroid induces significant cytotoxicity in differentiated PC12 cells and primary astrocytes, with molecular docking studies confirming direct binding to FOXO3A and functional studies demonstrating that FOXO3A knockdown substantially mitigates neurotoxic effects [1]. This neurotoxicity is characterized by increased Bax/Bcl-2 ratio, elevated cleaved caspase-3 levels, reduced phospho-FOXO3A, and enhanced NF-κBp65 phosphorylation [1]. In contrast, phorbol 12-myristate 13-acetate (PMA), a structurally distinct Euphorbiaceae diterpenoid, activates PKC without documented direct FOXO3A engagement or primary neurotoxicity in neuronal models, instead promoting neurite outgrowth in certain contexts [2].

Neurotoxicity FOXO3A Safety pharmacology Apoptosis

Euphorbiasteroid Multi-Target Apoptosis Induction: Concurrent Modulation of Bcl-2/Bax, Fas/FasL, Caspase Cascades, and PI3K/AKT/mTOR Signaling

Euphorbiasteroid engages multiple apoptotic signaling nodes simultaneously: in HL-60 leukemia cells, it induces Fas and FasL expression with significant enhancement of caspase-8 and caspase-3 activities (P<0.01), while in hepatocellular carcinoma models it downregulates Bcl-2, PI3K, AKT, and mTOR protein and mRNA levels while upregulating caspase-9 and caspase-3 [1][2]. This multi-nodal apoptosis induction contrasts with single-mechanism apoptosis inducers such as ABT-199 (venetoclax; Bcl-2-selective inhibitor) or SMAC mimetics (IAP antagonists), positioning euphorbiasteroid as a tool for investigating coordinated apoptotic network engagement rather than isolated pathway perturbation [3].

Apoptosis Autophagy Multi-target pharmacology Leukemia

Euphorbiasteroid Application Scenarios: Where Evidence Supports Prioritized Procurement


Metabolic Activation Studies in Cancer Pharmacology: Investigating Prodrug-like Diterpenoid Behavior

Euphorbiasteroid is uniquely suited for studies examining diterpenoid metabolic activation in cancer models. The compound undergoes hydroxylation, hydrolysis, and other Phase I/II transformations to yield metabolites with enhanced cytotoxicity (M3 IC50: 3.60–5.93 μM vs. parent: 18.65–41.02 μM across four cancer cell lines) [1]. This documented metabolite-mediated potency enhancement—established through the first systematic in vivo metabolic profiling of any lathyrane diterpenoid—supports euphorbiasteroid's use as a model compound for investigating structure-activity relationships of diterpenoid biotransformation products in anticancer drug discovery.

P-glycoprotein Substrate and MDR Reversal Studies in Sarcoma and Resistant Cancer Models

Euphorbiasteroid's characterized P-gp substrate profile (97% computational probability, experimentally confirmed ATPase modulation) and demonstrated ability to restore chemotherapeutic toxicity at low micromolar concentrations (1–3 μM) in MES-SA/Dx5 cells makes it a defined tool for MDR reversal studies [2]. Unlike verapamil (requiring 10–50 μM with cardiovascular liabilities) or potent synthetic inhibitors like GF120918, euphorbiasteroid provides a natural product-derived comparator with a substrate-competitive mechanism, enabling orthogonal validation of P-gp-mediated resistance pathways and chemosensitization strategies.

Wildtype EGFR NSCLC and EGFR/Wnt Pathway Crosstalk Investigations

Euphorbiasteroid exhibits preferential cytotoxicity toward wildtype EGFR-expressing A549 NSCLC cells over mutant EGFR-expressing PC-9 cells (~2.3× differential sensitivity at 25 μM) and concurrently abrogates Wnt/β-catenin signaling through GSK-3β activation [3]. This dual-pathway engagement—distinct from EGFR TKIs that preferentially target mutant EGFR—positions euphorbiasteroid as a tool compound for investigating EGFR wildtype NSCLC biology and EGFR-Wnt crosstalk mechanisms, particularly in contexts where first-line EGFR-directed therapies demonstrate limited clinical efficacy.

Botanical Extract Standardization and Quality Control Method Development for Euphorbia-Derived Preparations

Euphorbiasteroid serves as a validated quantitative index marker in the Chinese Pharmacopoeia for Semen Euphorbiae and related preparations, with established HPLC methodology (Kromasil C18, methanol-water 68:32, UV 280 nm) and documented content ranges across geographic habitats (0.4508%–0.6251% in crude material) [4]. The ~2.8× reduction in euphorbiasteroid content following processing to Pulveratum provides a measurable quality parameter for distinguishing crude from processed botanical materials, supporting its procurement as an analytical reference standard for natural product quality control and pharmacopoeial compliance applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Euphorbiasteroid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.